2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-2-6-11-10(5-1)16-14(17-11)9-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJBLVPIUUNPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293895 | |
| Record name | 2,2'-methylenebis(1h-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5999-14-4 | |
| Record name | NSC92815 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-methylenebis(1h-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole typically proceeds via the reaction of 2-chloromethylbenzimidazole with appropriate nucleophiles or reagents to form the target compound. A commonly referenced route involves:
Step 1: Preparation of 2-chloromethylbenzimidazole by refluxing benzene-1,2-diamine with 2-chloroacetic acid in acidic medium (4 N HCl) at 100°C for 3 hours. The product is isolated after alkalization and recrystallization, yielding slightly yellow crystals of 2-chloromethylbenzimidazole.
Step 2: Reaction of 2-chloromethylbenzimidazole with ethyl chloroformate to form 1-carboethoxy-2-chloromethylbenzimidazole.
Step 3: Treatment of the intermediate with trimethyl phosphite followed by hydrolysis with aqueous hydrobromic acid (HBr) to yield this compound.
This synthetic pathway leverages nucleophilic substitution and cyclization reactions under controlled temperatures and solvent conditions.
Alternative Synthetic Strategies
Research literature and patents describe additional methods that improve yield, safety, and scalability:
Solvent-Free Condensation: The condensation of o-phenylenediamine with benzaldehyde derivatives in the presence of ammonium salts (e.g., NH4Cl) under solvent-free or chloroform solvent conditions at room temperature can produce benzimidazole derivatives efficiently. For example, the use of NH4Cl in chloroform gave a 94% yield of 2-phenyl-1H-benzimidazole in 4 hours, indicating the potential for mild and efficient synthesis.
Stobbe Condensation and Cyclization: A patented method involves a two-step process where a Stobbe condensation between alkyl-substituted compounds is followed by a cyclization reaction in acetonitrile at 80–85°C. This method avoids hazardous reagents and additional separation steps, making it suitable for large-scale production with excellent yields.
Reflux with Potassium Hydroxide and Carbon Disulfide: For related benzimidazole derivatives, refluxing hydrazide intermediates with KOH and carbon disulfide in ethanol for extended periods (e.g., 10 hours) followed by acidification and recrystallization has been reported, suggesting potential modifications for related benzimidazole derivatives.
Reaction Conditions and Reagents
Mechanistic Insights
The initial formation of 2-chloromethylbenzimidazole involves cyclization of o-phenylenediamine with chloroacetic acid under acidic reflux.
Subsequent nucleophilic substitution reactions introduce the benzimidazol-2-ylmethyl moiety.
The Stobbe condensation method involves base-catalyzed condensation of ester or aldehyde derivatives, followed by intramolecular cyclization to form the benzimidazole ring system.
Use of ammonium salts as catalysts in condensation reactions facilitates mild reaction conditions and high yields without the need for hazardous reagents.
Research Findings and Optimization
The use of ammonium chloride in chloroform as a catalyst and solvent respectively was found optimal for benzimidazole synthesis at room temperature, providing high yields and short reaction times.
Patented industrial methods emphasize the avoidance of dangerous reagents and additional purification steps, favoring continuous flow or batch processes with controlled temperature and solvent systems to maximize yield and purity.
Reaction monitoring by thin-layer chromatography (TLC), NMR, IR, and mass spectrometry is standard for confirming product formation and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Mannich Reactions
The compound participates in solvent-free Mannich reactions with phenols and formaldehyde derivatives. Key findings include:
Reaction Pathway :
-
Under thermal conditions (150°C), it reacts with phenols (e.g., 4-chloro-3,5-dimethylphenol) to form Mannich bases like 2-(1H-benzimidazol-1-ylmethyl)-4-chloro-3,5-dimethylphenol .
-
The reaction proceeds via an o-quinone methide intermediate, followed by a retro-Michael decomposition to yield 1H-benzimidazole and methylated phenols (e.g., o-cresol) .
Conditions :
| Reagents | Temperature | Products Formed | Yield |
|---|---|---|---|
| Phenol, formaldehyde | 150°C | Mannich base + decomposition | 40–60% |
| Electron-rich phenols | Solvent-free | o-Cresol derivatives | Moderate |
Thermal Decomposition
Thermal treatment induces retro-Michael cleavage:
-
At elevated temperatures (>150°C), the methylene bridge undergoes cleavage, producing 1H-benzimidazole and o-quinone methide intermediates .
-
The o-quinone methide is subsequently reduced by 1-methyl-2,3-dihydro-1H-benzimidazole to form 1-methyl-1H-benzimidazole and phenolic byproducts .
Mechanistic Insight :
Oxidation:
-
The methylene linker (-CH-) is susceptible to oxidation. Treatment with hydrogen peroxide or KMnO yields benzimidazolone derivatives (e.g., 2,2'-carbonyldi-1H-benzimidazole) .
-
Strong oxidants like KMnO in basic media convert the compound to sulfonic acid derivatives .
Reduction:
-
Catalytic hydrogenation (H, Pd/C) reduces the aromatic rings, forming tetrahydrobenzimidazole derivatives , though yields are low due to steric hindrance .
Nucleophilic Substitution:
-
The nitrogen atoms in the benzimidazole rings react with alkyl halides (e.g., methyl iodide) to form 1-alkylated derivatives .
-
Example: Reaction with ethyl chloroformate produces 1-carboethoxy-2-chloromethylbenzimidazole , a precursor for further functionalization.
Electrophilic Substitution:
-
Nitration and sulfonation occur at the benzene rings, predominantly at the 5- and 6-positions due to electron-donating effects of the nitrogen atoms .
Coordination Chemistry
The compound acts as a bidentate ligand in coordination complexes:
-
Binds transition metals (e.g., Cu, Fe) via the imine nitrogen atoms, forming stable chelates .
-
Applications include catalysis (e.g., oxidation of alkanes) and materials science .
Biological Activity-Related Reactions
Derivatives synthesized via alkylation or condensation exhibit enhanced bioactivity:
-
Antimicrobial Activity : N-Alkylation with hexyl or heptyl groups improves lipophilicity, enabling membrane penetration. For example, 1-heptyl-2-phenyl-1H-benzimidazole shows MIC values of 4–8 μg/mL against Staphylococcus aureus .
-
Antioxidant Properties : Hydrazone derivatives scavenge free radicals (DPPH, ABTS) via H-atom transfer mechanisms, with IC values < 50 μM .
Comparative Reactivity
| Reaction Type | Key Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Mannich Reaction | Phenols, formaldehyde, 150°C | Methylated phenols, benzimidazoles | Pharmaceutical intermediates |
| Oxidation | KMnO, NaOH | Benzimidazolones, sulfonic acids | Antioxidant agents |
| Alkylation | Alkyl halides, base | 1-Alkylbenzimidazoles | Antimicrobial agents |
Mechanistic Studies
-
DFT Calculations : Thermodynamic studies confirm that radical scavenging by hydrazone derivatives proceeds via H-atom transfer, with bond dissociation energies (BDE) < 85 kcal/mol .
-
Kinetic Isotope Effects : Deuterium labeling experiments validate retro-Michael pathways in thermal decomposition .
This compound’s versatility in organic synthesis, coordination chemistry, and drug design underscores its importance in both academic and industrial research. Future studies should explore its catalytic applications and structure-activity relationships in medicinal chemistry.
Scientific Research Applications
Chemical Applications
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes can exhibit unique properties useful in catalysis and materials science.
Synthesis of Complex Molecules
It acts as a building block for synthesizing more complex organic molecules, which can be utilized in various chemical reactions and processes.
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new pharmaceuticals aimed at treating infections .
Antiviral Activity
Recent studies highlight its effectiveness against several viruses, including enteroviruses and Herpes Simplex Virus (HSV). For instance, certain benzimidazole derivatives have demonstrated potent antiviral activity with IC50 values significantly lower than standard antiviral drugs .
Antiproliferative Effects
This compound has shown promise in cancer treatment by exhibiting antiproliferative effects against various cancer cell lines. Some derivatives have been reported to have IC50 values in the low micromolar range against breast cancer cell lines, indicating their potential as anticancer agents .
Medical Applications
Pharmaceutical Development
Benzimidazole derivatives are recognized for their potential in treating diseases such as cancer and parasitic infections. The ability of these compounds to interfere with cellular mechanisms, like tubulin polymerization, underpins their therapeutic effects .
Anti-inflammatory Properties
Several studies have reported that derivatives of this compound possess anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes effectively, suggesting their use in pain management and inflammatory conditions .
Industrial Applications
Agrochemicals
The compound is utilized in the production of fungicides and other agrochemicals, contributing to agricultural productivity by controlling fungal diseases in crops .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study on a series of benzimidazole derivatives indicated that compounds synthesized from this compound exhibited strong antiviral activity against Bovine Viral Diarrhea Virus (BVDV) with an EC50 value of 1.11 mM. This suggests potential applications in veterinary medicine as well .
Case Study: Cancer Treatment
In another study focusing on antiproliferative effects, several derivatives were tested against various human cancer cell lines. The results demonstrated that specific modifications to the benzimidazole structure could enhance anticancer activity significantly, indicating pathways for drug development targeting specific cancers .
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key benzimidazole derivatives structurally or functionally related to 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole:
Physicochemical Properties
- Solubility :
- Thermal Stability :
- This compound decomposes above 300°C, comparable to thioether derivatives (e.g., 2-[(benzimidazol-2-yl)methylthio]benzimidazole: MP = 253–256°C) but less stable than nitro-substituted analogues (decomposition >350°C) .
Biological Activity
2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, antifungal, and antihelmintic properties. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
The molecular formula of this compound is with a molecular weight of 270.31 g/mol. It is characterized by a fused benzimidazole structure that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, derivatives of benzimidazole have shown significant antiproliferative effects against various cancer cell lines. The compound demonstrated an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating potent activity compared to other derivatives .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. In a screening study, it was found to have minimal inhibitory concentration (MIC) values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains . This suggests its potential as an effective antimicrobial agent.
Antifungal Activity
In terms of antifungal efficacy, this compound showed moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . This positions it as a candidate for further development in antifungal therapies.
Antihelmintic Activity
The antihelmintic properties of benzimidazole derivatives are well-documented. Compounds similar to this compound have been shown to exhibit effective action against helminthic infections, outperforming conventional drugs like albendazole in certain studies .
The biological activities of benzimidazole derivatives are often attributed to their ability to interact with cellular targets such as DNA topoisomerases and microtubules:
- DNA Topoisomerase Inhibition: Some derivatives interfere with DNA replication processes by inhibiting topoisomerase I, leading to cytotoxic effects in cancer cells .
- Microtubule Disruption: Benzimidazoles can disrupt microtubule formation in nematodes and other parasites, which is crucial for their antihelmintic action .
Case Studies
A comprehensive review over recent years has documented various case studies where benzimidazole derivatives, including this compound, were synthesized and tested for biological activities:
- A study demonstrated that modifications at different positions on the benzimidazole ring could enhance anticancer activity significantly .
- Another investigation reported the synthesis of several benzimidazole derivatives that exhibited strong antibacterial and antifungal activities against clinically relevant pathogens .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole derivatives?
- Methodology : A multi-step protocol involves condensation of o-phenylenediamine with carbon disulfide to form 1H-benzo[d]imidazole-2-thiol, followed by hydrazine hydrate treatment to yield 2-hydrazinyl-1H-benzimidazole. Subsequent reactions with aromatic aldehydes or ketones (e.g., sodium cyanate and glacial acetic acid) afford target compounds. Key steps include monitoring reaction progress via TLC and optimizing solvent systems (methanol/ethanol) for yield enhancement .
- Characterization : Elemental analysis (±0.4% deviation from theoretical values), IR (S-H stretching at 2634 cm⁻¹, N-H at 3395 cm⁻¹), and ¹H-NMR (δ12.31 for S-H, δ10.93 for N-H) are critical for structural validation .
Q. How are spectroscopic techniques applied to confirm the structure of benzimidazole derivatives?
- IR Spectroscopy : Identifies functional groups (e.g., S-H, N-H, C=N) via characteristic stretching frequencies. For example, 1H-benzo[d]imidazole-2-thiol shows S-H at 2634 cm⁻¹ and N-H at 3395 cm⁻¹ .
- NMR Analysis : ¹H-NMR distinguishes aromatic protons (δ6.5–8.5 ppm) and heterocyclic N-H signals (δ10–12 ppm). ¹³C-NMR confirms aromatic carbons (δ115–151 ppm) and imine carbons (δ151–160 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 263.30 for C15H13N5) and fragmentation patterns to validate molecular formulas .
Q. What crystallographic methods are used to determine the supramolecular structure of benzimidazole derivatives?
- SHELX Software : Employed for small-molecule refinement (SHELXL) and structure solution (SHELXS/SHELXD). Monoclinic crystal systems (e.g., P21/c space group, a=6.3510 Å, b=20.830 Å) are resolved via X-ray diffraction. π-π stacking interactions (e.g., 3.8–4.2 Å distances) are analyzed for supramolecular assembly .
Advanced Research Questions
Q. How can heterogeneous catalysts improve the synthesis of benzimidazoles under mild conditions?
- Catalytic System : FeCl₃/SiO₂ nanocatalysts (0.05 g, 4% Fe loading) enable efficient condensation of phenylenediamine with 4-chlorobenzaldehyde at 75°C. This method reduces reaction time, avoids harsh acids, and achieves >85% yield via Lewis acid-mediated cyclization .
Q. What computational strategies are employed to predict benzimidazole reactivity and photophysical properties?
- DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to predict electronic transitions. Vibrational frequencies (IR) and NMR chemical shifts are simulated using Gaussian09 and compared to experimental data for validation .
Q. How do structural modifications influence the biological activity of benzimidazole derivatives?
- Structure-Activity Relationship (SAR) :
- Anticonvulsant Activity : Introduction of hydrazine carboxamide (e.g., 2-(1H-benzimidazol-2-yl)hydrazinecarboxamide) enhances GABAergic modulation .
- Anticancer Activity : Thiazolo[3,2-a]pyrimidine derivatives with benzimidazole moieties show IC₅₀ values <10 µM against MCF-7 cells. Electron-withdrawing groups (e.g., -Br, -F) improve cytotoxicity via DNA intercalation .
- Dopaminergic Selectivity : 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724) exhibits D4 receptor agonism (EC₅₀ = 0.03 µmol/kg) with minimal CNS side effects, attributed to the pyridinylpiperazine substituent .
Q. How are data contradictions resolved in studies of benzimidazole derivative bioactivity?
- Case Study : Discrepancies in antifungal activity (e.g., MIC ranging from 8–64 µg/mL) are addressed by standardizing assay conditions (e.g., broth microdilution vs. disc diffusion) and controlling substituent stereochemistry. Molecular docking (e.g., CYP51 enzyme binding) identifies false positives from aggregation artifacts .
Q. What advanced techniques validate non-covalent interactions in benzimidazole crystals?
- X-Ray Topology Analysis : Quantifies π-π stacking (3.4–3.8 Å) and hydrogen-bonding networks (N-H···O/N, 2.7–3.1 Å) in 1D/2D supramolecular frameworks. Hirshfeld surface analysis (CrystalExplorer) maps interaction contributions (e.g., 12% H-bonding, 25% van der Waals) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Benzimidazole Derivatives
Table 2 : Biological Activities of Selected Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
